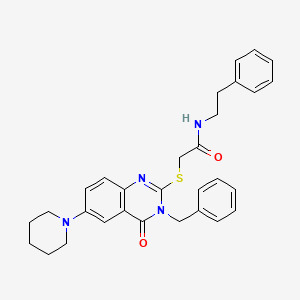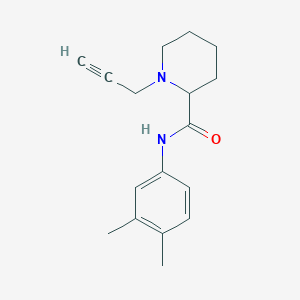
N-(3,4-dimethylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, commonly known as DPCPX, is a selective antagonist of adenosine A1 receptors. It is a potent and widely used pharmacological tool in scientific research for studying the role of adenosine A1 receptors in various physiological and pathological processes.
作用機序
DPCPX exerts its pharmacological effects by selectively blocking adenosine A1 receptors. Adenosine A1 receptors are involved in the regulation of various physiological processes, including neurotransmitter release, cardiovascular function, and sleep-wake cycle. By blocking adenosine A1 receptors, DPCPX can modulate these processes and provide insights into the role of adenosine A1 receptors in various physiological and pathological conditions.
Biochemical and Physiological Effects:
DPCPX has been shown to modulate various physiological and pathological processes, including cardiovascular function, neurotransmitter release, and sleep-wake cycle. In animal studies, DPCPX has been shown to reduce myocardial ischemia-reperfusion injury, improve cognitive function, and reduce anxiety-like behavior. DPCPX has also been shown to modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate.
実験室実験の利点と制限
DPCPX is a potent and selective antagonist of adenosine A1 receptors, making it an ideal pharmacological tool for studying the role of these receptors in various physiological and pathological processes. However, like all pharmacological tools, DPCPX has some limitations. One of the limitations of DPCPX is that it is not selective for adenosine A1 receptors and can also block other adenosine receptor subtypes. Another limitation of DPCPX is that it has a relatively short half-life, which can limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for the use of DPCPX in scientific research. One direction is to explore the role of adenosine A1 receptors in various pathological conditions, such as neurological disorders, cardiovascular diseases, and cancer. Another direction is to develop more selective and potent antagonists of adenosine A1 receptors that can overcome the limitations of DPCPX. Furthermore, the use of DPCPX in combination with other pharmacological tools and genetic manipulations can provide further insights into the role of adenosine A1 receptors in various physiological and pathological processes.
合成法
DPCPX can be synthesized by reacting 3,4-dimethylphenylacetic acid with propargylamine to obtain 3,4-dimethylphenylpropargylamide. This intermediate is then reacted with piperidine-2-carboxylic acid to obtain DPCPX. The synthesis of DPCPX is a multistep process that requires careful purification and characterization of the intermediate compounds.
科学的研究の応用
DPCPX is widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed in the brain and peripheral tissues. They are involved in the regulation of various physiological processes, including cardiovascular function, neurotransmitter release, and sleep-wake cycle. DPCPX is a potent and selective antagonist of adenosine A1 receptors and is used to study the role of these receptors in various physiological and pathological processes.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-1-prop-2-ynylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-4-10-19-11-6-5-7-16(19)17(20)18-15-9-8-13(2)14(3)12-15/h1,8-9,12,16H,5-7,10-11H2,2-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXILXTXFSKVPSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCCN2CC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2782703.png)
![3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide](/img/structure/B2782704.png)


![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2782713.png)
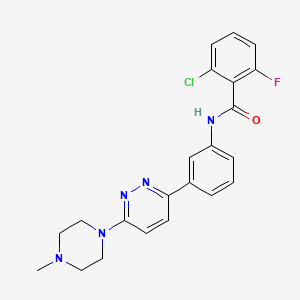
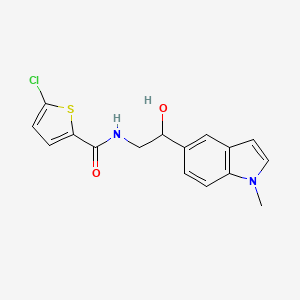
![4-(4-fluorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2782719.png)


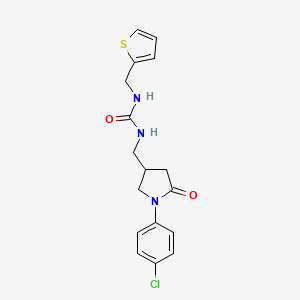
![2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2782724.png)

